

# Pimasertib first-in-human dose escalation study

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## Compound Focus: Pimasertib

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## Study Overview and Patient Demographics

This table outlines the core parameters of the phase I clinical trial.

Parameter	Details
ClinicalTrials.gov ID	NCT00982865 [1] [2]
Study Type	Phase I, open-label, dose-escalation [1]
Patient Population	Advanced solid tumors; a dedicated cohort for locally advanced/metastatic melanoma [1] [2]
Primary Objectives	Determine Maximum Tolerated Dose (MTD) & Recommended Phase II Dose (RP2D) [2]
Secondary Objectives	Safety, pharmacokinetics (PK), pharmacodynamics (PD), antitumor activity [2]
Dosing Schedules Investigated	Once daily (5 days on/2 days off; 15 days on/6 days off; continuous); continuous twice-daily [2]
Total Patients Enrolled	180 (93 with melanoma from the overall study cohort) [1] [2]

## Dosing and Dose-Limiting Toxicities (DLTs)

The study investigated various dosing regimens to find the optimal balance between efficacy and safety.

Dosing Schedule	Dose Range Tested	Maximum Tolerated Dose (MTD)	Recommended Phase II Dose (RP2D)	Common Dose-Limiting Toxicities (DLTs)
<b>Schedule 1</b> (Days 1-5, 8-12, 15-19 of 21-day cycle) [3]	Up to 120 mg/day [3]	120 mg/day [3]	Not selected as preferred schedule	Skin rash/acneiform dermatitis, ocular events (serous retinal detachment) [2]
<b>Schedule 2</b> (Days 1-15 of 21-day cycle) [3]	Up to 195 mg/day [3]	195 mg/day [3]	Not selected as preferred schedule	-
<b>Continuous Twice Daily (BID)</b>	28 - 255 mg/day [1] [2]	Not specified in results	<b>60 mg BID</b> [2]	DLTs mainly observed at doses $\geq$ 120 mg/day [2]

## Safety and Tolerability Profile

This table summarizes the most frequent adverse events observed in the study.

Category	Most Common Treatment-Related Adverse Events [2]
<b>General Disorders</b>	Diarrhea, asthenia/fatigue, peripheral edema
<b>Skin &amp; Subcutaneous Tissue</b>	Skin rash, acneiform dermatitis
<b>Ocular Disorders</b>	Serous retinal detachment, retinal vein occlusion, other visual disorders
<b>Gastrointestinal</b>	Nausea, vomiting

Category	Most Common Treatment-Related Adverse Events [2]
Laboratory Findings	Anemia

## Efficacy and Pharmacodynamic Findings

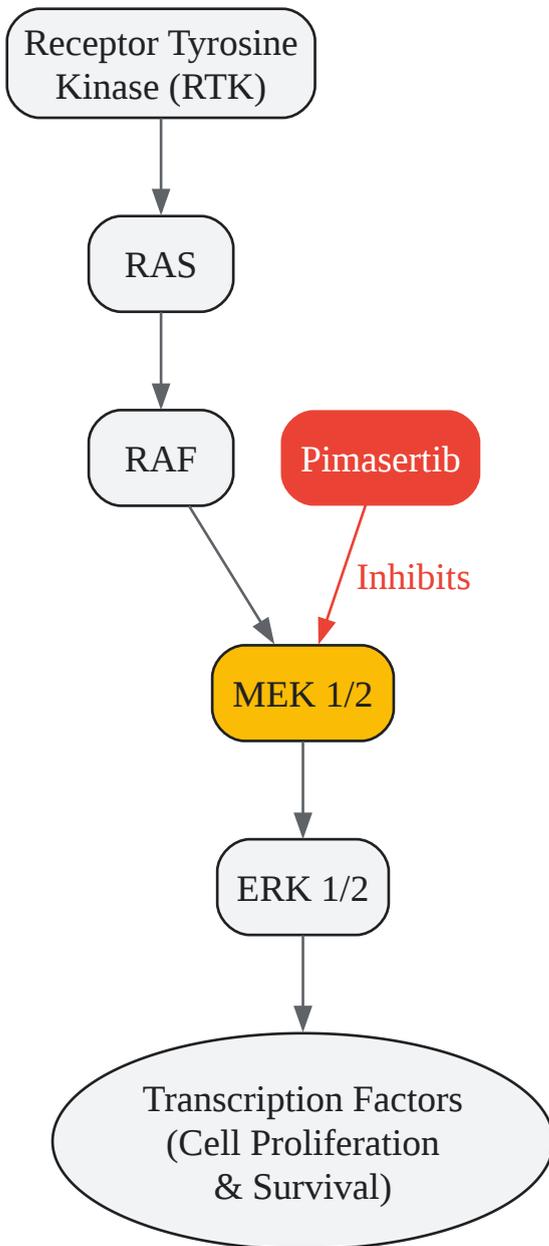
The study also evaluated the preliminary antitumor activity and biological effects of **Pimasertib**.

Efficacy Measure	Results in Melanoma Patients (n=89 at active doses) [1]	Results in All Solid Tumors (n=180) [2]
Objective Response Rate (ORR)	12.4% (11/89 patients)	Not specifically reported

| **Best Overall Response** | **Complete Response (CR):** 1 patient **Partial Response (PR):** 10 patients **Stable Disease (SD):** 46 patients | - | | **Response in Ocular Melanoma** | PR: 1 patient; SD: 11 patients; Disease Progression: 1 patient (n=13) | - | | **Response by Mutation Status** | Responses in tumors with **BRAF** (n=6) and/or **NRAS** (n=3) mutations [1] | - | | **Pharmacodynamic Effect** | Substantial reduction in pERK levels within 2 hours of dosing; sustained inhibition with BID dosing [1] [2] | - | | **Pharmacokinetics** | Median time to maximum concentration (**T<sub>max</sub>**): 1.5 hours; Apparent terminal **half-life:** ~5 hours (QD schedules) [2] | - |

## MAPK Signaling Pathway and Pimasertib's Mechanism

**Pimasertib** is a selective, ATP-non-competitive inhibitor of MEK1 and MEK2, which are key components of the MAPK signaling pathway [2] [4]. This pathway is frequently dysregulated in cancer. The diagram below illustrates this pathway and the drug's target.

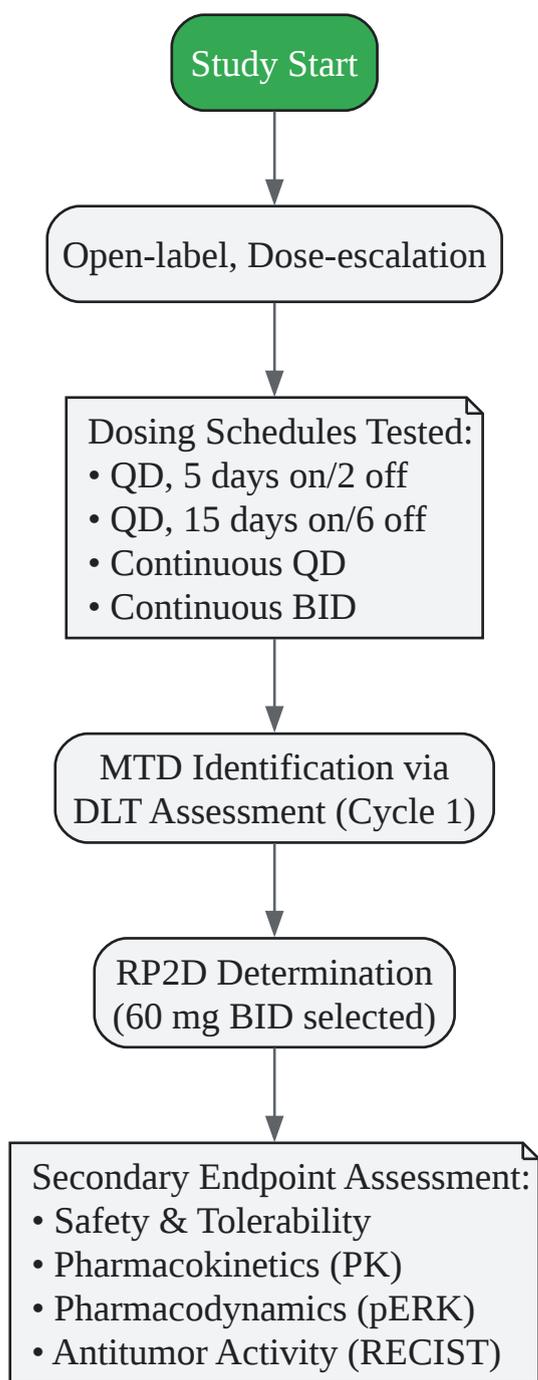


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**Pimasertib** inhibits MEK1/2 in the MAPK pathway to suppress tumor growth.

## Experimental Protocol Overview

The following diagram outlines the high-level workflow of the phase I dose-escalation trial.



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High-level workflow of the **Pimasertib** phase I dose-escalation trial.

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## References

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